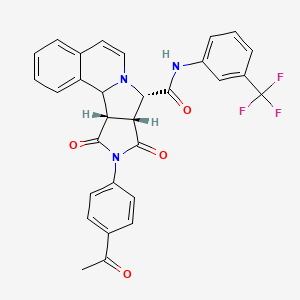
(3-Methoxydodecyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxydodecyl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-methoxydodecyl group. This compound falls under the category of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxydodecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methoxydodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methoxydodecyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (carbon directly attached to the benzene ring) is susceptible to oxidation.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions such as nitration, sulfonation, and halogenation.
Major Products: The major products formed from these reactions include benzoic acid derivatives, substituted benzene compounds, and reduced alkylbenzenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Methoxydodecyl)benzene is used as a precursor for the synthesis of various functionalized benzene derivatives. It serves as an intermediate in organic synthesis and is utilized in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its role in modulating membrane properties. It is also investigated for its antimicrobial properties and potential use in drug delivery systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug carrier and its ability to enhance the solubility and bioavailability of poorly soluble drugs .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for applications in the formulation of detergents, emulsifiers, and dispersants .
Wirkmechanismus
The mechanism of action of (3-Methoxydodecyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the long alkyl chain contribute to its hydrophobic interactions with lipid bilayers, affecting membrane fluidity and permeability. This compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species .
Vergleich Mit ähnlichen Verbindungen
- (3-Methoxyphenyl)benzene
- (3-Methoxypropyl)benzene
- (3-Methoxybutyl)benzene
Comparison: Compared to other similar compounds, (3-Methoxydodecyl)benzene has a longer alkyl chain, which enhances its hydrophobicity and affects its solubility and interaction with lipid membranes. This unique feature makes it particularly useful in applications requiring strong hydrophobic interactions, such as in surfactants and drug delivery systems .
Eigenschaften
CAS-Nummer |
920753-76-0 |
|---|---|
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
3-methoxydodecylbenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-12-15-19(20-2)17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3 |
InChI-Schlüssel |
HFDYPMAXFWHIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12633435.png)
![9-Bromobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12633443.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)
![2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12633450.png)

![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)
![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)


![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
